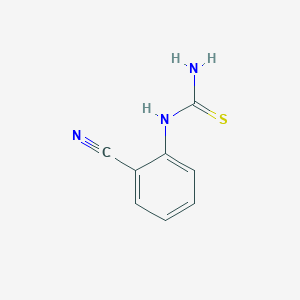

![molecular formula C15H16F4N6 B2606750 5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034330-02-2](/img/structure/B2606750.png)

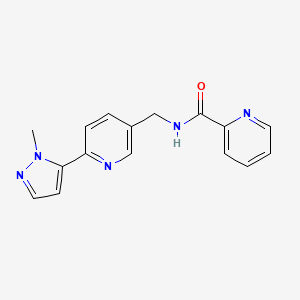

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine” is a pyrimidine derivative . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 799.1±60.0 °C (Predicted), a density of 1.40±0.1 g/cm3 (Predicted), and it is insoluble in water . It should be stored at 4°C . The acidity coefficient (pKa) is 14.33±0.10 (Predicted) .科学的研究の応用

Synthesis of Key Intermediates in Medicinal Chemistry

A practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, an intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcases the compound's relevance in developing new classes of anticancer agents. This process offers an economical synthesis route, emphasizing the compound's utility in medicinal chemistry research (Zhang et al., 2009).

Development of Fluorinated Analogues

Research into the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid demonstrates the compound's role in creating new molecules with potential biochemical applications. These analogues exhibit unique interactions and conformations due to their fluorine content, hinting at the exploration of novel biological activities (Sukach et al., 2015).

Fluorous Chemistry Applications

The compound has been utilized in fluorous chemistry for the synthesis of disubstituted pyrimidines. This technique employs a fluorous tag for intermediate and product purification, illustrating the compound's applicability in developing efficient synthetic methodologies (Zhang, 2003).

Anticancer and Antimicrobial Compound Development

Its derivatives have shown promise as selective, potent, and orally active agonists at 5-HT1A receptors, indicating potential applications in treating depression and anxiety disorders. The incorporation of fluorine atoms has been pivotal in enhancing the oral activity and selectivity of these ligands (Vacher et al., 1999).

Exploration in Tubulin Inhibition Mechanisms

The synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents, where the compound served as a precursor, have led to insights into a unique mechanism of tubulin inhibition. This work highlights the compound's contribution to discovering new therapeutic strategies against cancer (Zhang et al., 2007).

Advanced Material Synthesis

In materials science, the compound has been used to develop soluble fluoro-polyimides, indicating its role in creating high-performance polymers with exceptional thermal stability and low moisture absorption. This research underscores the compound's utility in synthesizing advanced materials with potential applications in electronics and aerospace (Xie et al., 2001).

将来の方向性

With the increasing evolution of pesticide resistance, pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . The development of novel and promising fungicides is urgently required . This compound, being a pyrimidinamine derivative, could potentially be a part of this future direction.

特性

IUPAC Name |

5-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F4N6/c1-9-22-12(15(17,18)19)6-13(23-9)25-4-2-11(3-5-25)24-14-20-7-10(16)8-21-14/h6-8,11H,2-5H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEWTXBWRQLTRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC3=NC=C(C=N3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)

![2-[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2606671.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)

![3-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]-5,6-dimethyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone](/img/structure/B2606677.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2606678.png)

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2606679.png)